

Application Notes and Protocols for MoS₂ in DNA Sequencing

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Compound of Interest

Compound Name: Molybdenum disulfide

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Introduction

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has emerged as a promising two-dimensional material for next-generation DNA sequencing technologies.^[1] Its atomically thin nature, electrical properties, and stability in aqueous environments make it an ideal candidate for fabricating nanopores and field-effect transistors (FETs) for single-molecule DNA analysis.^{[2][3]} MoS₂-based sequencing platforms offer the potential for high-throughput, low-cost, and highly accurate genetic analysis, which is critical for various applications in genomics, personalized medicine, and drug discovery.

This document provides detailed application notes and experimental protocols for utilizing MoS₂ in DNA sequencing, summarizing key performance data and outlining methodologies for device fabrication and sequencing experiments.

Application Notes

Overview of MoS₂-Based DNA Sequencing Techniques

Two primary modalities leverage MoS₂ for DNA sequencing:

- **Nanopore Sequencing:** This technique involves driving a single-stranded DNA (ssDNA) molecule through a nanometer-sized pore in a thin MoS₂ membrane. As the DNA translocates, it modulates an ionic current flowing through the pore. Each nucleotide base

(A, C, G, T) produces a distinct current blockade signature, allowing for sequence determination.[4][5][6] MoS₂ offers advantages over traditional solid-state materials due to its sub-nanometer thickness, which approaches the inter-base distance of DNA, potentially enabling single-base resolution.[7]

- **Field-Effect Transistor (FET) Sequencing:** In this approach, a MoS₂ nanosheet acts as the channel of a field-effect transistor.[8] When a DNA molecule is in proximity to the MoS₂ surface, its charge modulates the conductivity of the channel, leading to a measurable change in the transverse current.[9][10] This method offers the potential for high signal-to-noise ratios and improved temporal resolution compared to ionic current measurements.[9][10] Some setups integrate a nanopore within the MoS₂ FET channel to combine the advantages of both techniques.[9][10]

Key Advantages of MoS₂ for DNA Sequencing

- **High Signal-to-Noise Ratio (SNR):** MoS₂ nanopores have demonstrated a high signal-to-noise ratio, which is crucial for accurately distinguishing between the four nucleotide bases. [2][3][11] Studies have reported SNR values greater than 10, and in some cases, greater than 11.[2][12]
- **Reduced DNA Sticking:** Compared to other 2D materials like graphene, DNA exhibits less of a tendency to stick to the surface of MoS₂, allowing for smoother and faster translocation through the nanopore.[4][5][6]
- **Tunable Properties:** The electronic and surface properties of MoS₂ can be tuned, for instance, by varying the number of layers. Bilayer MoS₂ has been shown to improve analyte capture and increase dwell time due to interlayer potential gradients.[3][13]
- **High Accuracy:** Sequencing accuracies of approximately 90% have been reported for bilayer MoS₂ nanopores.[2]
- **Biocompatibility:** MoS₂ has shown good structural stability in aqueous solutions, a necessary characteristic for biological sensing applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MoS₂-based DNA sequencing.

Parameter	Value	MoS ₂ Configuration	Comments	Reference
Sequencing Accuracy	~90.22%	Bilayer, 2-3 nm pore	For random DNA sequences.	[2]
8-10% higher than ML	Bilayer vs. Monolayer	---	[3]	
Signal-to-Noise Ratio (SNR)	> 11	Bilayer, 2-3 nm pore	At 40 pM DNA concentration.	[2]
> 10	---	---	[12]	
> 15	Monolayer	Atomistic and quantum simulations.	[11]	
DNA Translocation Speed	373 bp/ms	Monolayer	Using viscosity gradient with ionic liquids.	[12]
0.01 - 1 μ s/base	General 2D materials	Very fast, requiring methods to slow down.	[12]	
Pore Diameter	2-3 nm	Bilayer	Optimal for high accuracy sequencing.	[2]
2-4 nm	Monolayer	Fabricated by TEM or dielectric breakdown.	[14]	
Detection Limit (FET)	< 100 aM	Monolayer FET with Au NPs	For specific DNA fragments.	[15][16]
6 fM	Monolayer FET with PMO probes	For PMO-DNA hybridization.	[17]	
Single Nucleotide	89%	Bilayer	For 60 detected ssDNA	[3]

Detection

molecules.

Efficiency

85%

Monolayer

[\[3\]](#)

Experimental Protocols

Fabrication of a MoS₂ Nanopore Device

This protocol outlines the key steps for creating a solid-state nanopore device using a MoS₂ membrane. The entire process can take approximately 3-5 days.[\[7\]](#)

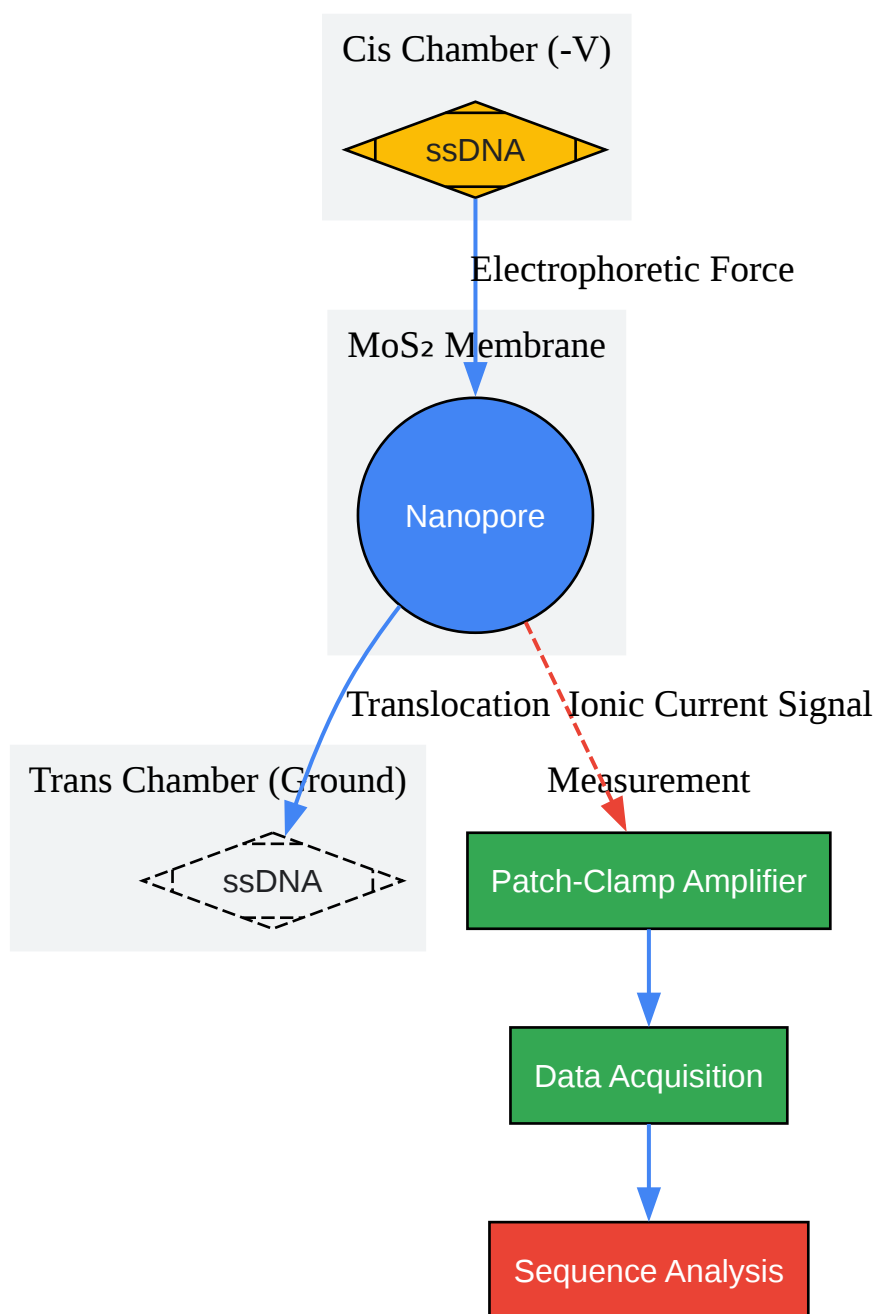
Materials:

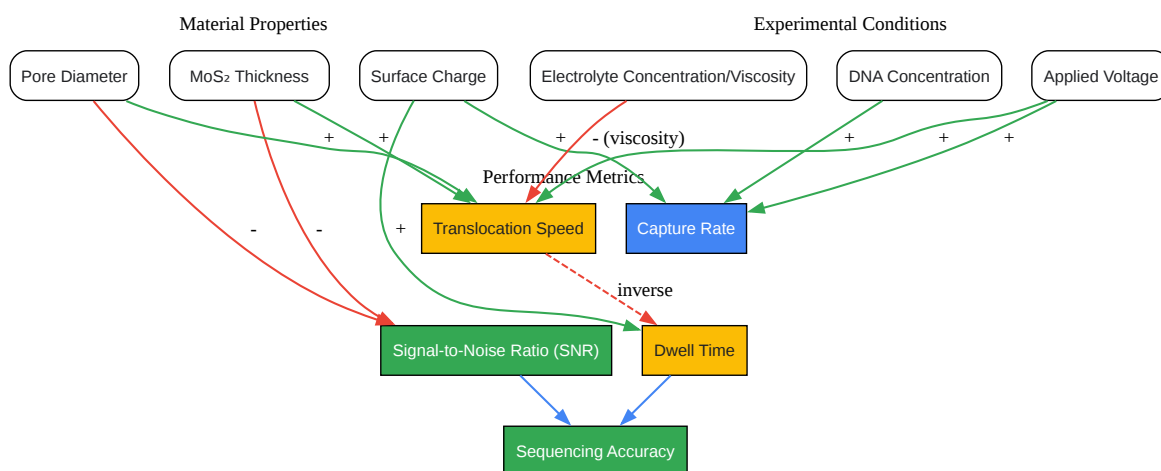
- SiN_x-coated silicon substrate
- Monolayer or bilayer MoS₂ grown by chemical vapor deposition (CVD) or mechanically exfoliated
- Polymethyl methacrylate (PMMA)
- Potassium hydroxide (KOH) or other etchants
- Transmission Electron Microscope (TEM) or Focused Ion Beam (FIB)

Procedure:

- Device Fabrication (2-3 days):
 - Start with a silicon nitride (SiN_x) membrane on a silicon wafer.
 - Use standard lithography techniques to define an aperture in the SiN_x membrane. This creates a freestanding region of SiN_x.
- Transfer of MoS₂ (24 hours):
 - Spin-coat a layer of PMMA onto the MoS₂ flake.
 - Etch away the underlying substrate (e.g., SiO₂) to release the PMMA/MoS₂ stack.

- Carefully transfer the PMMA/MoS₂ stack onto the SiN_x membrane, aligning the MoS₂ over the aperture.
- Dissolve the PMMA using acetone, leaving the MoS₂ suspended over the aperture.
- Perform a cleaning procedure to remove any residual polymer.
- Nanopore Creation (30 minutes):
 - Use a high-energy electron beam in a TEM to drill a nanopore through the freestanding MoS₂. The pore size can be controlled by adjusting the beam intensity and duration.
 - Alternatively, a FIB can be used to fabricate the nanopore.[\[1\]](#)
- Device Assembly:
 - Mount the SiN_x/MoS₂ chip between two fluidic chambers.
 - Fill both chambers with an electrolyte solution (e.g., 1 M KCl).
 - Insert Ag/AgCl electrodes into each chamber to apply a voltage and measure the ionic current.





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